3-(4-Isobutylphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Isobutylphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine moiety, and an isobutylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the isobutylphenyl group and the pyridine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isobutylphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(4-Isobutylphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Isobutylphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Isobutylphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide shares similarities with other pyrazole derivatives and hydrazide compounds.
- Compounds such as 3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide and N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide have related structures and properties.
Uniqueness
The uniqueness of 3-(4-Isobutylphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
CAS No. |
303104-95-2 |
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Molecular Formula |
C20H21N5O |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21N5O/c1-14(2)11-15-6-8-16(9-7-15)18-12-19(24-23-18)20(26)25-22-13-17-5-3-4-10-21-17/h3-10,12-14H,11H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
KBPJDAUTUATIBA-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
Origin of Product |
United States |
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